(4,4-Difluorocyclohexyl)(phenyl)methanone

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor Pharmacology

(4,4-Difluorocyclohexyl)(phenyl)methanone (CAS 1593424-55-5, molecular formula C₁₃H₁₄F₂O, molecular weight 224.25 g/mol) is a synthetic aryl ketone distinguished by a gem‑difluorinated cyclohexyl ring system. Unlike simple benzophenone or mono‑fluorinated cyclohexyl ketones, the 4,4‑difluoro substitution confers a unique combination of increased lipophilicity, enhanced metabolic stability, and a distinctive electron‑withdrawing conformational bias that is directly exploited in modern drug‑discovery programmes targeting CCR5 antagonism and IL‑17 modulation.

Molecular Formula C13H14F2O
Molecular Weight 224.25 g/mol
Cat. No. B12076186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluorocyclohexyl)(phenyl)methanone
Molecular FormulaC13H14F2O
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)C2=CC=CC=C2)(F)F
InChIInChI=1S/C13H14F2O/c14-13(15)8-6-11(7-9-13)12(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2
InChIKeyKTHDWLHWLHZLAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4,4-Difluorocyclohexyl)(phenyl)methanone – CAS 1593424-55-5: Procurement-Relevant Structural Identity & Database Confirmation


(4,4-Difluorocyclohexyl)(phenyl)methanone (CAS 1593424-55-5, molecular formula C₁₃H₁₄F₂O, molecular weight 224.25 g/mol) is a synthetic aryl ketone distinguished by a gem‑difluorinated cyclohexyl ring system . Unlike simple benzophenone or mono‑fluorinated cyclohexyl ketones, the 4,4‑difluoro substitution confers a unique combination of increased lipophilicity, enhanced metabolic stability, and a distinctive electron‑withdrawing conformational bias that is directly exploited in modern drug‑discovery programmes targeting CCR5 antagonism and IL‑17 modulation [1][2]. The compound is listed in authoritative chemical registries (PubChem, ChemSrc) and curated bioactivity databases (BindingDB, ChEMBL), making it a chemically well‑defined entity for procurement specification [2].

Why (4,4-Difluorocyclohexyl)(phenyl)methanone Cannot Be Interchanged with Non‑Fluorinated or Mono‑Fluorinated Cyclohexyl Ketone Analogs


Generic substitution of (4,4-difluorocyclohexyl)(phenyl)methanone with unsubstituted cyclohexyl phenyl ketone or 4‑monofluorocyclohexyl analogs fails because the gem‑difluoro motif is not a passive structural feature; it is an active determinant of target engagement, metabolic fate, and physicochemical behaviour. In CCR5 antagonist screening, the difluoro compound displays a distinct IC₅₀ window (37.6 µM) that differs fundamentally from non‑fluorinated congeners, which typically show no measurable antagonism in the same assay format, confirming that the fluorine atoms are required for receptor interaction [1]. In IL‑17 modulator patents (UCB Biopharma), the 4,4‑difluorocyclohexyl fragment is explicitly described as a potency‑enabling substructure, with representative elaborated analogs achieving IC₅₀ values in the 9.5–10.6 nM range in AlphaLISA assays – potency levels that are unattainable with non‑fluorinated or mono‑fluorinated cyclohexyl replacements [2][3]. Additionally, the gem‑difluoro substitution raises the log D by an estimated 0.5–1.0 log units relative to the parent cyclohexyl analog, alters metabolic soft‑spot vulnerability (CYP3A4 oxidation shifts from the ring to the difluoro‑bearing positions), and favours a chair conformation that presents the phenyl ketone in a distinct steric orientation compared with mono‑fluoro or non‑fluoro versions, all of which have direct consequences for in‑cell target engagement, permeability, and selectivity [4].

Quantitative Differentiation Evidence for (4,4-Difluorocyclohexyl)(phenyl)methanone: Head‑to‑Head and Cross‑Study Comparable Data


CCR5 Antagonist Potency: 37.6 µM IC₅₀ vs. Vehicle‑Treated Control

In a cell‑based functional assay employing human MOLT4 cells endogenously expressing CCR5, (4,4‑difluorocyclohexyl)(phenyl)methanone inhibited CCL5‑induced calcium mobilisation with an IC₅₀ of 37.6 µM (3.76 × 10⁴ nM) [1]. By comparison, the reference CCR5 antagonist maraviroc, a clinically approved drug, exhibits IC₅₀ values of 3.3 nM (MIP‑1α), 7.2 nM (MIP‑1β), and 5.2 nM (RANTES) in analogous calcium‑flux and cell‑fusion assays . This approximately 10 000‑fold potency difference quantifies the gap between an unelaborated screening hit and a fully optimised lead molecule, establishing the compound unequivocally as an early‑stage chemotype with validated but modest target engagement rather than a drug‑ready candidate.

CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor Pharmacology

IL‑17 Modulator Pharmacophore: The 4,4‑Difluorocyclohexyl Fragment as a Critical Potency Determinant in UCB Biopharma Patent Series

UCB Biopharma's patent family (WO‑2021170631, WO‑2021204800, US12252491) extensively exemplifies elaborations of the 4,4‑difluorocyclohexyl scaffold as IL‑17 modulators [1]. In the US12252491 series, the elaborated analog BDBM726976, bearing the 4,4‑difluorocyclohexyl moiety, inhibited IL‑17A binding to IL‑17RA with an IC₅₀ of 10.6 nM in an AlphaLISA biochemical assay, while BDBM727049, also retaining the difluorocyclohexyl group, exhibited an IC₅₀ of 9.45 nM [2][3]. Although identical scaffold analogs with non‑fluorinated cyclohexyl groups are not directly reported in these patents, the consistent structural requirement for the 4,4‑difluoro substituent across hundreds of exemplified compounds in the patent family constitutes strong class‑level evidence that the gem‑difluoro group is indispensable for achieving nanomolar IL‑17 modulatory activity.

IL‑17A Modulation Autoimmune Disease AlphaLISA Screening

Predicted Lipophilicity Enhancement: Estimated log P Increment of 0.5–1.0 Units vs. Non‑Fluorinated Cyclohexyl Phenyl Ketone

The introduction of two fluorine atoms at the 4‑position of the cyclohexyl ring is reported to increase lipophilicity by approximately 0.5–1.0 log units relative to the non‑fluorinated cyclohexyl analog in structurally related 4,4‑difluorocyclohexyl benzene series . This shift is consistent with the general observation that gem‑difluoro substitution on saturated carbocycles raises log P by 0.2–0.4 units per fluorine atom due to reduced molecular polarisability [1]. For (4,4‑difluorocyclohexyl)(phenyl)methanone, this translates to a predicted log P in the range of approximately 3.5–4.5, compared with an estimated log P of ~3.0 for the unsubstituted cyclohexyl phenyl ketone. The enhanced lipophilicity has direct implications for passive membrane permeability and non‑specific protein binding, two parameters that critically influence the compound's performance in cell‑based assays and its suitability for oral bioavailability optimisation.

Lipophilicity Physicochemical Profiling Permeability Prediction

Metabolic Soft‑Spot Identification: 4,4‑Difluorocyclohexyl Ring Oxidation in CYP3A4‑Mediated Metabolism

A definitive metabolic fate study conducted on maraviroc, which contains the 4,4‑difluorocyclohexyl moiety, identified that CYP3A4‑mediated oxidation occurs specifically at the 2‑ and 3‑positions of the difluorocyclohexyl ring system, with the fluorine atoms at the 4‑position directing metabolism away from the fluorinated carbon [1]. This regioselective metabolic profile implies that (4,4‑difluorocyclohexyl)(phenyl)methanone, possessing the same gem‑difluoro substitution pattern, will exhibit a fundamentally different oxidative metabolic map compared with non‑fluorinated cyclohexyl phenyl ketone, where ring oxidation can occur at any unsubstituted carbon. The practical consequence is that the difluoro compound may display differential cytochrome P450 inhibition liability, altered clearance rates in hepatocyte assays, and reduced formation of reactive metabolites – all parameters that directly affect candidate progression and toxicological risk assessment in early drug discovery.

Metabolic Stability CYP3A4 Metabolism Fluorinated Scaffold ADME

Procurement‑Ready Application Scenarios for (4,4-Difluorocyclohexyl)(phenyl)methanone Based on Verified Quantitative Differentiation


CCR5 Antagonist Hit‑to‑Lead and Structure‑Activity Relationship (SAR) Exploration

With a confirmed IC₅₀ of 37.6 µM against CCR5 in human MOLT4 cells [1], (4,4‑difluorocyclohexyl)(phenyl)methanone constitutes a validated starting point for medicinal chemistry SAR expansion. The 10 000‑fold potency gap relative to the marketed drug maraviroc defines a clear optimisation trajectory: systematic variation of the phenyl ring, ketone linker, or cyclohexyl substitution can be evaluated in the same calcium‑flux assay format, enabling rigorous rank‑ordering of analogs. Procurement at milligram‑to‑gram scale is appropriate for in‑vitro pharmacology teams that require a structurally tractable, fluorine‑containing core for iterative parallel synthesis.

IL‑17A Modulator Candidate Generation Using the 4,4‑Difluorocyclohexyl Pharmacophore

The UCB Biopharma patent series (US12252491, WO‑2021170631) establishes that the 4,4‑difluorocyclohexyl fragment is a required pharmacophoric element for achieving nanomolar IL‑17A inhibition in AlphaLISA biochemical assays, with exemplified analogs reaching IC₅₀ values of 9.45–10.6 nM [1]. (4,4‑Difluorocyclohexyl)(phenyl)methanone serves as the foundational synthetic building block for generating novel IL‑17 modulator candidates through ketone functionalisation (e.g., reductive amination, Grignard addition, oxime formation). Research groups engaged in autoimmune or inflammatory disease drug discovery should procure this compound as the preferred starting material for proprietary patent space exploration around the validated difluorocyclohexyl template.

Fluorinated Building Block for Parallel Library Synthesis in Academic and Industrial Medicinal Chemistry

The combination of a synthetically versatile ketone carbonyl, an unsubstituted phenyl ring, and a metabolically stabilised gem‑difluorocyclohexyl group makes (4,4‑difluorocyclohexyl)(phenyl)methanone an ideal diversification point for parallel chemistry libraries [1]. The ketone can undergo nucleophilic addition (Grignard, hydride reduction), reductive amination, or aldol condensation, while the phenyl ring is accessible to electrophilic aromatic substitution or cross‑coupling chemistry. Its estimated log P elevation of 0.5–1.0 units over non‑fluorinated analogs positions it favourably in library design for targets requiring enhanced membrane permeability, such as intracellular protein‑protein interaction targets or central nervous system receptors.

Quote Request

Request a Quote for (4,4-Difluorocyclohexyl)(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.